molecular formula C23H35N3 B11931021 [1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine

[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine

Cat. No.: B11931021
M. Wt: 353.5 g/mol
InChI Key: IPYIZXVSNKMLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine: is a complex organic compound that features a unique structure combining an indole core with a piperidine ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where a cyclohexylmagnesium halide reacts with an appropriate electrophile.

    Piperidine Ring Formation: This step may involve the reduction of a pyridine derivative or the cyclization of a suitable precursor.

    Final Assembly: The final step involves coupling the indole core with the piperidine and cyclohexyl groups, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine: can be compared with other compounds that have similar structures or functional groups:

    Similar Compounds:

    Uniqueness: The presence of the methanamine group and the specific arrangement of the cyclohexyl and piperidine rings make **[1-[1-(4-Propan-2-ylcyclohexyl)piperidin

Properties

Molecular Formula

C23H35N3

Molecular Weight

353.5 g/mol

IUPAC Name

[1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine

InChI

InChI=1S/C23H35N3/c1-17(2)18-7-9-20(10-8-18)25-13-11-21(12-14-25)26-16-19(15-24)22-5-3-4-6-23(22)26/h3-6,16-18,20-21H,7-15,24H2,1-2H3

InChI Key

IPYIZXVSNKMLOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)N2CCC(CC2)N3C=C(C4=CC=CC=C43)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.